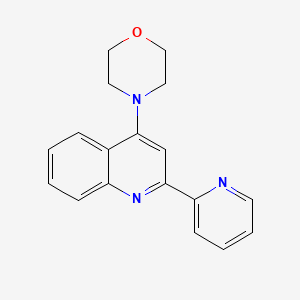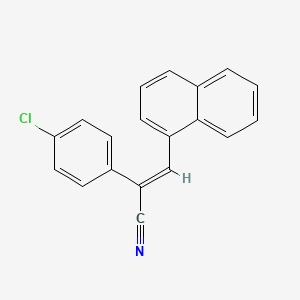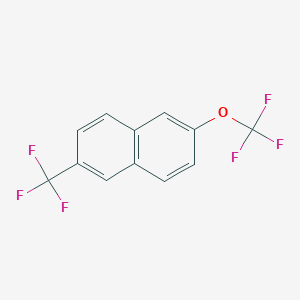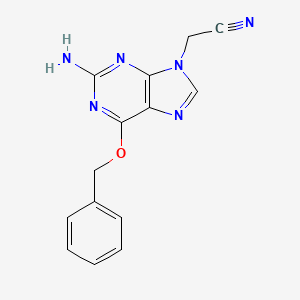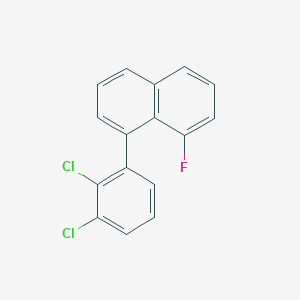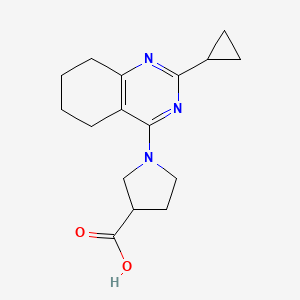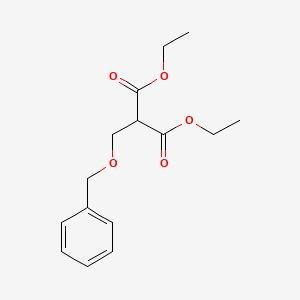
4-(6-Methoxy-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-4-carbaldehyde with appropriate benzaldehyde derivatives. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde may involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzoic acid.
Reduction: 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
- Coumarinyl chalcones
Comparison
4-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzaldehyde is unique due to the presence of both a methoxy group and a benzaldehyde group on the chromen-2-one structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. Similar compounds may share some structural features but differ in their specific functional groups and resulting activities .
Eigenschaften
CAS-Nummer |
820209-64-1 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
4-(6-methoxy-2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O4/c1-20-13-6-7-16-15(8-13)14(9-17(19)21-16)12-4-2-11(10-18)3-5-12/h2-10H,1H3 |
InChI-Schlüssel |
ZJRPEWLQKZTXEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


